

"N-Thiazol-2-yl-succinamic acid" physical and chemical characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Thiazol-2-yl-succinamic acid

Cat. No.: B011497

[Get Quote](#)

N-Thiazol-2-yl-succinamic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Thiazol-2-yl-succinamic acid is a chemical compound featuring a central thiazole ring linked to a succinamic acid moiety. The thiazole ring is a well-known pharmacophore present in a wide array of biologically active compounds. This technical guide provides a summary of the known physical and chemical characteristics of **N-Thiazol-2-yl-succinamic acid**, a representative experimental protocol for its synthesis, and a discussion of the potential biological significance of the 2-aminothiazole scaffold.

Physical and Chemical Characteristics

While specific experimentally determined physical properties for **N-Thiazol-2-yl-succinamic acid** are not readily available in the public domain, computational data from reputable sources such as PubChem provide valuable insights into its molecular and physicochemical properties.

[1]

Table 1: Computed Physicochemical Properties of **N-Thiazol-2-yl-succinamic acid**

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ O ₃ S	PubChem[1]
Molecular Weight	200.22 g/mol	PubChem[1]
IUPAC Name	4-oxo-4-(thiazol-2-ylamino)butanoic acid	PubChem[1]
CAS Number	30289-29-3	PubChem[1]
Topological Polar Surface Area	107 Å ²	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	5	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
XLogP3	-0.1	PubChem[1]
Complexity	239	PubChem[1]

Note: The data presented in this table are computationally derived and may differ from experimentally determined values.

Representative Synthesis Protocol

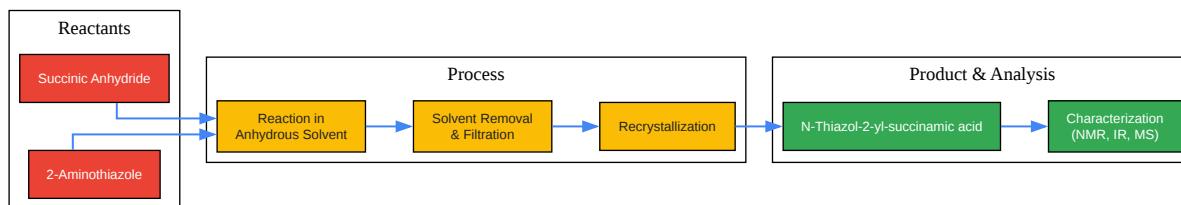
A specific, peer-reviewed synthesis protocol for **N-Thiazol-2-yl-succinamic acid** is not currently available in the literature. However, based on general principles of organic chemistry, a plausible and representative method involves the acylation of 2-aminothiazole with succinic anhydride.[2][3] This reaction is a common method for the formation of N-substituted succinamic acids.

Reaction: 2-Aminothiazole + Succinic Anhydride → **N-Thiazol-2-yl-succinamic acid**

Materials and Reagents:

- 2-Aminothiazole

- Succinic Anhydride
- Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)
- Inert gas atmosphere (e.g., Nitrogen or Argon)
- Stirring apparatus (magnetic stirrer and stir bar)
- Reaction vessel (round-bottom flask)
- Filtration apparatus (Büchner funnel and flask)
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator


Experimental Procedure:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-aminothiazole (1.0 equivalent) in a suitable anhydrous solvent.
- Addition of Reagent: To the stirred solution of 2-aminothiazole, add succinic anhydride (1.0 to 1.1 equivalents) portion-wise at room temperature.
- Reaction Monitoring: The reaction mixture is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (2-aminothiazole) is consumed.
- Work-up: Upon completion of the reaction, the solvent may be partially or fully removed under reduced pressure using a rotary evaporator.
- Isolation and Purification: The resulting crude product, **N-Thiazol-2-yl-succinamic acid**, which may precipitate out of the solution, can be collected by filtration. The solid is then washed with a small amount of cold solvent to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system.
- Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the representative synthesis of **N-Thiazol-2-yl-succinamic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Thiazol-2-yl-succinamic acid | C7H8N2O3S | CID 255363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["N-Thiazol-2-yl-succinamic acid" physical and chemical characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011497#n-thiazol-2-yl-succinamic-acid-physical-and-chemical-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com